molecular formula C17H19NO4 B2843092 Morpholin-4-yl-(5-m-tolyloxymethyl-furan-2-yl)-methanone CAS No. 878717-19-2

Morpholin-4-yl-(5-m-tolyloxymethyl-furan-2-yl)-methanone

Cat. No.: B2843092
CAS No.: 878717-19-2
M. Wt: 301.342
InChI Key: DDRJHUAHVLVSQJ-UHFFFAOYSA-N
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Description

Morpholin-4-yl-(5-m-tolyloxymethyl-furan-2-yl)-methanone is a synthetic organic compound featuring a morpholine ring conjugated to a furan moiety via a methanone linker. The furan ring is further substituted at the 5-position with a meta-tolyloxymethyl group, imparting unique steric and electronic properties.

Properties

IUPAC Name

[5-[(3-methylphenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-13-3-2-4-14(11-13)21-12-15-5-6-16(22-15)17(19)18-7-9-20-10-8-18/h2-6,11H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRJHUAHVLVSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=C(O2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726788
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da)

Key Features :

  • Core Structure: Morpholine-methanone linked to a cyclopropane ring substituted with phenoxy and phenyl groups.
  • Synthesis: Prepared via procedure B using phenol and a cyclopropene precursor, yielding diastereomers (dr 20:1) .
  • Comparison: Unlike the target compound’s furan core, this analog employs a strained cyclopropane ring, which may influence reactivity and conformational stability. The phenoxy group provides aromaticity but lacks the tolyloxymethyl substituent’s lipophilic character.

{4-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]piperazin-1-yl}(2-furyl)methanone

Key Features :

  • Core Structure: Piperazine sulfonyl group attached to a furyl-methanone.
  • Comparison : Replacing morpholine with piperazine introduces an additional nitrogen, altering basicity. The sulfonyl group may improve solubility compared to the target compound’s tolyloxymethyl-furan system.

Morpholin-4-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl]-methanone

Key Features :

  • Core Structure: Morpholine-methanone linked to a phenyl boronic ester.
  • Applications : The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound .

4-Morpholinoacetophenone

Key Features :

  • Core Structure: Simplified morpholine-methanone conjugated to an unsubstituted phenyl ring.
  • Synthesis : Commercially available with >95% purity, indicating robust synthetic protocols .
  • Comparison : The absence of heterocyclic or bulky substituents (e.g., furan or tolyloxymethyl) likely results in higher solubility but reduced steric hindrance compared to the target compound.

Morpholin-4-yl-(4-nitro-1H-pyrazol-3-yl)-methanone

Key Features :

  • Core Structure: Morpholine-methanone attached to a nitro-substituted pyrazole.
  • Comparison : The pyrazole ring introduces a different heterocyclic system, while the nitro group contrasts with the target compound’s electron-rich furan and tolyl substituents.

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents Notable Features
Target Compound Furan m-Tolyloxymethyl Lipophilic, sterically hindered
Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone Cyclopropane Phenoxy, phenyl High strain, diastereomeric mixture
{4-[(5-Chloro-...-yl)methanone Piperazine Sulfonyl, chloro Enhanced polarity
Morpholin-4-yl-[4-(...dioxaborolan-2-yl)-phenyl]-methanone Phenyl Boronic ester Cross-coupling applications
4-Morpholinoacetophenone Phenyl None High solubility, simple structure

Discussion of Key Differences and Implications

  • Steric Effects: The m-tolyloxymethyl group introduces steric bulk, which may hinder interactions in biological systems compared to smaller substituents like acetophenone (2.4).
  • Reactivity : The absence of a boronate or nitro group limits the target compound’s utility in cross-coupling or substitution reactions, respectively.

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